4-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methoxy}-5-fluoro-2,6-dimethylpyrimidine
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Overview
Description
4-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methoxy}-5-fluoro-2,6-dimethylpyrimidine is a complex organic compound that features a combination of pyrimidine and piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methoxy}-5-fluoro-2,6-dimethylpyrimidine typically involves multiple steps:
Formation of 5-Bromopyrimidine: This can be achieved through the bromination of pyrimidine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Synthesis of Piperidin-4-yl Methoxy Intermediate: The piperidine ring is introduced by reacting 5-bromopyrimidine with piperidine under basic conditions.
Fluorination and Methylation: The final steps involve the introduction of fluorine and methyl groups to the pyrimidine ring. This can be done using fluorinating agents like diethylaminosulfur trifluoride (DAST) and methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom.
Substitution: The bromine atom in the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is a common reducing system.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are typical conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: De-brominated analogs.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound may serve as potential inhibitors or activators of specific enzymes or receptors. The presence of fluorine and bromine atoms can enhance binding affinity and selectivity.
Medicine
Medicinally, this compound could be investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with biological targets involved in diseases such as cancer or neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 4-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methoxy}-5-fluoro-2,6-dimethylpyrimidine would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of fluorine and bromine atoms can influence its binding affinity and specificity, potentially leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromopyridin-2-yl)piperidin-3-ol
- tert-Butyl [1-(5-bromopyrimidin-2-yl)piperidin-4-yl]carbamate
- 1-(6-Bromopyridin-2-yl)piperidin-4-ol
Uniqueness
Compared to similar compounds, 4-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methoxy}-5-fluoro-2,6-dimethylpyrimidine stands out due to the presence of both fluorine and bromine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H19BrFN5O |
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Molecular Weight |
396.26 g/mol |
IUPAC Name |
4-[[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methoxy]-5-fluoro-2,6-dimethylpyrimidine |
InChI |
InChI=1S/C16H19BrFN5O/c1-10-14(18)15(22-11(2)21-10)24-9-12-3-5-23(6-4-12)16-19-7-13(17)8-20-16/h7-8,12H,3-6,9H2,1-2H3 |
InChI Key |
JQACNKHVKCEXNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)OCC2CCN(CC2)C3=NC=C(C=N3)Br)F |
Origin of Product |
United States |
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